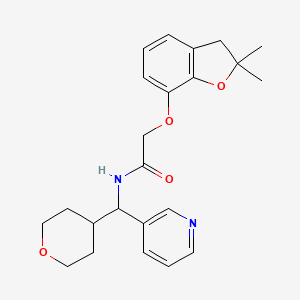

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-23(2)13-17-5-3-7-19(22(17)29-23)28-15-20(26)25-21(16-8-11-27-12-9-16)18-6-4-10-24-14-18/h3-7,10,14,16,21H,8-9,11-13,15H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFSVWMCBUWPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(C3CCOCC3)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a benzofuran moiety and a pyridine derivative , which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 290.36 g/mol.

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with specific molecular targets involved in various biochemical pathways. For instance:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar compounds have been identified as inhibitors of IDO, an enzyme that plays a critical role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of IDO can lead to increased levels of tryptophan and enhanced T-cell responses against tumors.

Anti-inflammatory Effects

The compound's structural attributes suggest potential anti-inflammatory effects. Compounds derived from benzofuran have been documented to exhibit moderate anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(4-(dimethylamino)phenyl)-N-(pyridin-3-yl)acetamide | Anticancer | IDO inhibition |

| 4-Aminoisobenzofuran-1,3-dione | Anticancer | Induces apoptosis |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Enzyme inhibition | Modulates immune response |

These findings suggest that the benzofuran structure is conducive to various pharmacological activities, including anticancer and anti-inflammatory effects.

Synthesis and Chemical Reactions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide involves several steps:

- Starting Materials : The synthesis typically begins with 2,2-dimethyl-2,3-dihydrobenzofuran and appropriate pyridine derivatives.

- Reaction Conditions : Optimized conditions such as temperature, solvent choice (e.g., ethanol or methanol), and catalysts are crucial for achieving high yields.

- Purification : Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or synthetic data for the target compound are unavailable in the provided evidence, comparisons can be drawn with structurally related acetamide derivatives, such as the compound N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Below is a detailed analysis:

Structural Similarities and Differences

Spectroscopic and Analytical Data

- IR Spectroscopy: Compound 24 exhibits peaks at 3,390 cm⁻¹ (NH stretch), 1,730 cm⁻¹ (C=O amide), and 1,690 cm⁻¹ (pyrimidinone C=O) . The target compound would likely show similar NH and C=O stretches but additional signals for ether (C-O-C) and pyran oxygen.

- ¹H-NMR :

Pharmacological Implications

- Compound 24: Pyrido-thieno-pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents. The acetamide group may enhance solubility and binding affinity.

- Target Compound : The benzofuran moiety is associated with antioxidant and anti-inflammatory activity, while the pyridine-tetrahydropyran system could improve blood-brain barrier penetration, suggesting CNS applications.

Q & A

Q. What are the critical steps in synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether core via nucleophilic substitution or Mitsunobu reaction .

- Step 2 : Introduction of the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine group via reductive amination or coupling reactions (e.g., Buchwald-Hartwig) .

- Step 3 : Acetamide linkage using activated esters (e.g., HATU/DMAP-mediated coupling) . Solvent selection (e.g., DMF, dichloromethane) and temperature control (0–5°C for sensitive steps) are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Assigning peaks for the dihydrobenzofuran (δ 1.3–1.5 ppm for dimethyl groups) and pyran ring protons (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolving the spatial arrangement of the tetrahydro-2H-pyran and pyridin-3-yl groups (e.g., bond angles and torsion angles) .

- High-resolution mass spectrometry (HRMS) : Validating the molecular formula (e.g., [M+H]+ expected for C₂₁H₂₈N₂O₄) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

- Enzyme inhibition assays : Testing affinity for kinases or proteases via fluorescence polarization or FRET .

- Cellular viability assays (e.g., MTT or ATP-luciferase): Dose-response curves (IC₅₀ values) in disease-relevant cell lines .

- Solubility and stability tests : HPLC-based quantification in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced strategies include:

- Reaction path search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states for key steps like etherification or amide coupling .

- Machine learning : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .

- Molecular dynamics simulations : Assessing conformational stability of the tetrahydro-2H-pyran group during synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

Systematic approaches include:

- Dose-response normalization : Accounting for variations in assay conditions (e.g., cell density, serum concentration) .

- Off-target profiling : Using proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Meta-analysis : Comparing datasets from orthogonal assays (e.g., enzyme inhibition vs. cellular activity) to resolve discrepancies .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced methodologies involve:

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics to target proteins .

- Cryo-EM or X-ray crystallography : Resolving compound-target complexes (e.g., kinase-inhibitor co-crystals) .

- Metabolomics : Tracking downstream metabolic changes via LC-MS in treated cells .

Q. How can reaction conditions be scaled while maintaining purity?

Process chemistry considerations:

- Flow chemistry : Continuous synthesis to control exothermic reactions (e.g., amide coupling) .

- Membrane separation : Purifying intermediates using nanofiltration or reverse osmosis .

- Design of experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to minimize impurities .

Q. What structural modifications enhance its pharmacokinetic profile?

SAR-driven strategies include:

- Pyran ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Acetamide bioisosteres : Replacing the acetamide with sulfonamide or urea groups to modulate solubility .

- Pro-drug approaches : Esterification of the hydroxyl group for enhanced bioavailability .

Q. How can researchers mitigate safety risks during synthesis?

Safety protocols aligned with CRDC guidelines :

- Hazard assessment : Screening precursors for mutagenicity (e.g., Ames test).

- Engineering controls : Using closed-system reactors for volatile intermediates.

- Waste management : Neutralizing reactive byproducts (e.g., quenching with ascorbic acid).

Q. What comparative studies distinguish this compound from analogs?

Key analyses include:

- Free-energy perturbation (FEP) : Computational comparison of binding affinities with triazolo-pyrimidine derivatives .

- Pharmacophore alignment : Overlaying 3D structures to identify unique interactions (e.g., hydrogen bonding with the pyran oxygen) .

- In vivo efficacy : Head-to-head studies in disease models (e.g., tumor xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.